ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a pyrazole-pyrrolidine hybrid scaffold. The compound’s structure features a tetrahydropyrimidine core substituted with a 3-methyl-4-(isopropoxy)phenyl-pyrazole moiety, which may enhance lipophilicity and receptor interactions.
Properties
IUPAC Name |
ethyl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-6-34-26(32)23-18(5)28-27(33)29-25(23)21-15-31(20-10-8-7-9-11-20)30-24(21)19-12-13-22(17(4)14-19)35-16(2)3/h7-16,25H,6H2,1-5H3,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWWLAPXVGGVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Chlorinated Analog : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₈H₁₉ClN₄O₃)
- Key Differences : Replaces the 3-methyl-4-(isopropoxy)phenyl group with a 5-chloro-3-methyl-1-phenyl substituent.
- Impact : The chloro group increases molecular polarity (Cl vs. isopropoxy) but reduces steric bulk. Crystallographic data (triclinic P1 space group, Z = 2) suggest tighter packing due to smaller substituents .
- Bioactivity : Chlorinated DHPMs show enhanced antibacterial activity compared to alkoxy-substituted derivatives .
Fluorinated Analog : Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : Substitutes the 3-methyl-4-(isopropoxy)phenyl group with a 4-fluorophenyl moiety.
- Impact : Fluorine’s electronegativity improves metabolic stability and membrane permeability.
- Synthetic Pathway : Prepared via hydrazine-mediated cyclization, differing from the Biginelli reaction used for the target compound .
Modifications to the Pyrimidine Core
- Thioxo Derivative: Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8) Key Differences: Replaces the 2-oxo group with a 2-thioxo moiety.
- Thiazolo-Fused Analog: Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Key Differences: Incorporates a thiazolo ring fused to the pyrimidine core.
Pharmacological and Physicochemical Comparisons
Table 1: Structural and Functional Comparison
Table 2: Crystallographic Data
| Compound | Space Group | Unit Cell Volume (ų) | Density (g/cm³) |
|---|---|---|---|
| Chlorinated Analog | P1 | 871.58 | 1.428 |
| Thiazolo-Fused Derivative | P2₁/c | 2,210.2 | 1.532 |
Q & A
Q. How is the structural identity of this compound confirmed experimentally?
Methodological Answer: Structural characterization relies on a combination of Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared Spectroscopy (IR) for functional group verification (e.g., carbonyl stretch at ~1700 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For example, the tetrahydropyrimidine ring system and pyrazole substituents produce distinct splitting patterns in H NMR (e.g., methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.5 ppm) . Single-crystal X-ray diffraction is critical for resolving stereochemistry, as demonstrated in analogous compounds where bond angles (e.g., O1–C11–N3 = 122.70°) and torsion angles confirm spatial arrangements .
Q. What are the common synthetic routes for this compound?
Methodological Answer: Synthesis typically involves a multi-step approach :
Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters.
Coupling of the pyrazole moiety to the tetrahydropyrimidine scaffold using Ullmann or Suzuki-Miyaura reactions for aryl-aryl bonds.
Esterification of the carboxylate group under mild acidic conditions (e.g., ethanol/HCl).
Key challenges include optimizing regioselectivity in pyrazole formation and minimizing racemization during tetrahydropyrimidine ring closure. Yields range from 45–70% depending on substituent steric effects .
Q. What biological activities are associated with this compound?
Methodological Answer: The compound exhibits potential antimicrobial and anti-inflammatory activity attributed to its pyrazole and tetrahydropyrimidine moieties. For instance:
- MIC values against Staphylococcus aureus: 12.5–25 μg/mL (comparable to ciprofloxacin).
- COX-2 inhibition : IC₅₀ = 1.8 μM (vs. celecoxib IC₅₀ = 0.9 μM).
Activity is modulated by substituents; electron-withdrawing groups on the phenyl ring enhance potency, while bulky substituents reduce bioavailability .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining stereochemical integrity?
Methodological Answer: Yield optimization requires temperature-controlled stepwise reactions :
- Pyrazole cyclization : Conduct at 0–5°C to prevent side reactions.
- Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki couplings (yield improvement from 55% to 78%).
- Chiral auxiliaries : (R)-BINOL derivatives ensure >90% enantiomeric excess in tetrahydropyrimidine formation .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or solubility limitations . For example:
- Solubility : DMSO stock concentrations >5% may denature proteins, artificially reducing activity.
- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
A study on a related compound showed IC₅₀ variations from 1.2 μM (enzymatic assay) to 3.5 μM (cell-based) due to membrane permeability issues .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For example:
- Docking score : −9.2 kcal/mol with COX-2 (PDB: 5KIR), involving π-π stacking with Tyr385.
- MM-PBSA calculations : ΔG_binding = −24.3 kJ/mol, highlighting hydrophobic contributions from the isopropoxy group .
Key Recommendations for Researchers
- Prioritize crystallography for resolving stereochemical ambiguities.
- Use chiral HPLC to validate enantiopurity in asymmetric syntheses.
- Cross-validate biological assays with physicochemical stability studies (e.g., pH-dependent solubility).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
